2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a unique compound that features both an aziridine ring and a thiazole ring The aziridine ring is a three-membered nitrogen-containing ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the formation of the aziridine ring followed by the construction of the thiazole ring. One common method involves the reaction of an aziridine precursor with a thiazole derivative under specific conditions. For example, the aziridine ring can be formed through the reaction of an epoxide with an amine, followed by cyclization to form the aziridine ring. The thiazole ring can then be constructed through a cyclization reaction involving a thiourea derivative and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiazole ring.
Substitution Reactions: The compound can participate in substitution reactions, particularly at the aziridine ring, where nucleophiles can replace the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Substitution Reactions: Reagents such as halogenated compounds and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening can lead to the formation of amino alcohols or thiol derivatives, while oxidation and reduction can lead to sulfoxides or sulfides .
Scientific Research Applications
2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves the interaction of its aziridine and thiazole rings with various molecular targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The thiazole ring can participate in redox reactions, affecting cellular pathways involving sulfur and nitrogen atoms . These interactions can lead to the modulation of enzyme activity and the disruption of cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: This compound features an aziridine ring with a carboxylic acid group but lacks the thiazole ring.
Thiazole-4-carboxylic acid: This compound features a thiazole ring with a carboxylic acid group but lacks the aziridine ring.
2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole: This compound features both the aziridine and thiazole rings but lacks the carboxylic acid group.
Uniqueness
2-(Aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the aziridine and thiazole rings, as well as the carboxylic acid group
Properties
CAS No. |
653600-67-0 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(aziridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c9-6(10)4-2-11-5(8-4)3-1-7-3/h3-4,7H,1-2H2,(H,9,10) |
InChI Key |
ZWISZLKQZPEDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1)C2=NC(CS2)C(=O)O |
Origin of Product |
United States |
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